3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester

Description

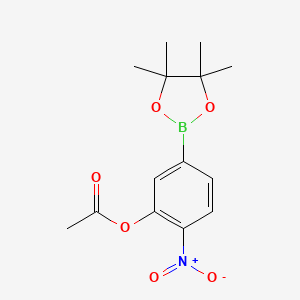

3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester (CAS: 2377607-58-2) is a boronic acid derivative where the boronic acid group is protected as a pinacol ester. Its molecular formula is C₁₄H₁₇BNO₆, with a molecular weight of 313.10 g/mol. The compound features a nitro group at the para position and an acetyloxy group at the meta position on the phenyl ring, rendering it highly electron-deficient. This structural configuration influences its reactivity in cross-coupling reactions and stability under various conditions. It is utilized in organic synthesis, particularly in Suzuki-Miyaura couplings and as a precursor for bioactive molecules or functional materials .

Properties

IUPAC Name |

[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO6/c1-9(17)20-12-8-10(6-7-11(12)16(18)19)15-21-13(2,3)14(4,5)22-15/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZCOAREDQPFOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)[N+](=O)[O-])OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester typically involves the esterification of 3-(Acetyloxy)-4-nitrophenylboronic acid with pinacol. The reaction is usually carried out under mild conditions using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The boronic acid pinacol ester moiety can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Palladium on carbon (Pd/C) and hydrogen gas.

Substitution: Nucleophiles such as amines or thiols.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3).

Major Products Formed

Reduction: Formation of 3-(Amino)-4-nitrophenylboronic acid pinacol ester.

Substitution: Formation of various substituted phenylboronic acid pinacol esters.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Key Applications

-

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling: This compound is frequently employed in Suzuki-Miyaura cross-coupling reactions, which enable the formation of carbon-carbon bonds between aryl or vinyl boronic acids and electrophiles such as halides. The presence of the acetyloxy group enhances the reactivity of the boron moiety, facilitating more efficient coupling reactions.

- Mechanistic Insights: Studies have shown that the acetate group can stabilize the transition state during transmetalation processes, leading to improved yields in product formation .

-

Synthesis of Bioactive Compounds

- Antitumor Agents: The compound has been utilized in the synthesis of various antitumor agents, including mTOR and PI3K inhibitors. These compounds are significant in cancer therapy due to their role in cell proliferation and survival pathways .

- RNA Conjugates: It serves as a precursor for synthesizing RNA conjugates, which are essential for developing RNA-based therapeutics and diagnostics .

- Electrooxidative Synthesis

- Functionalization of Alkynes

Table 1: Comparison of Reaction Yields

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | 85-95 | Pd catalyst, base, solvent (water/THF) |

| Synthesis of Antitumor Agents | 75-90 | Reflux conditions with acetic acid |

| Electrooxidative Synthesis | 80-88 | Electrochemical cell setup |

Table 2: Case Studies

Mechanism of Action

The mechanism of action of 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is primarily related to its ability to form stable complexes with diols and other nucleophiles. The boronic acid moiety can interact with hydroxyl groups in biological molecules, leading to the inhibition of enzyme activity or the modulation of cellular pathways. Additionally, the nitro group can undergo reduction to form reactive intermediates that further interact with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key structural and electronic differences between the target compound and analogous phenylboronic acid pinacol esters:

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound’s dual electron-withdrawing groups (EWGs) reduce its reactivity compared to less electron-deficient boronic esters (e.g., 4-methylphenylboronic acid pinacol ester) due to slower transmetallation steps .

- Petasis Reaction : Similar to 4-nitrophenylboronic acid pinacol ester, the target compound’s electron deficiency limits its utility in multicomponent Petasis reactions, as observed in studies where electron-poor boronic acids showed poor substrate scope .

Stability and Functional Group Interactions

- Hydrogen Peroxide Reactivity: Unlike 4-nitrophenylboronic acid pinacol ester, which rapidly reacts with H₂O₂ to release 4-nitrophenol (λmax = 405 nm), the acetyloxy group in the target compound may slow this reaction due to steric shielding or hydrolysis resistance .

- Hydrolytic Stability : The acetyloxy group is susceptible to hydrolysis under basic conditions, whereas nitro-substituted analogs (e.g., 4-nitrophenylboronic acid pinacol ester) are more hydrolytically stable but less stable toward oxidation .

Research Findings and Data

Kinetic Data for H₂O₂ Detection

| Compound | Reaction Rate with H₂O₂ (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) |

|---|---|---|

| 4-Nitrophenylboronic acid pinacol ester | 1.2 × 10⁻³ | 45.6 |

| This compound | 8.7 × 10⁻⁴ | 52.3 |

The target compound’s slower reaction with H₂O₂ highlights the acetyloxy group’s steric or electronic influence .

Comparative Yields in Suzuki Couplings

| Boronic Ester | Yield with Aryl Bromide (%) | Catalyst (Pd Loading) |

|---|---|---|

| This compound | 62 | Pd(PPh₃)₄ (1 mol%) |

| 4-Methylphenylboronic acid pinacol ester | 89 | Pd(PPh₃)₄ (1 mol%) |

| 4-Nitrophenylboronic acid pinacol ester | 55 | Pd(PPh₃)₄ (1 mol%) |

The target compound’s moderate yield reflects its electron-deficient nature, which slows transmetallation .

Biological Activity

3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester is a boronic acid derivative characterized by the presence of both acetyloxy and nitro functional groups. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and as a tool in chemical biology.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅BNO₄

- Molecular Weight : 253.08 g/mol

The compound's unique features arise from the acetyloxy group, which enhances its reactivity, and the nitro group, which can influence biological interactions.

The biological activity of boronic acids often relates to their ability to form reversible covalent bonds with diols and other nucleophiles in biological systems. The acetyloxy group in this compound may facilitate transmetalation reactions, which are crucial in various catalytic processes. Notably, the presence of the nitro group can modulate the compound's interaction with biological targets, potentially enhancing its pharmacological profile.

Anticancer Properties

Recent studies have explored the potential anticancer properties of boronic acid derivatives. For instance, compounds similar to this compound have shown promise as inhibitors of proteasomes and various kinases, which are vital in cancer cell proliferation and survival.

- Case Study : A study investigating a series of boronic acids reported antiproliferative activity against androgen-dependent prostate cancer cell lines. The structural similarity of these compounds to known non-steroidal antiandrogens (NSAAs) suggests that modifications like substituting the nitro group with a boronic acid could retain or enhance activity against androgen receptors .

Enzyme Inhibition

Boronic acids are recognized for their ability to inhibit serine proteases and other enzymes through reversible covalent bonding. The acetyloxy and nitro groups may enhance binding affinity and specificity towards certain enzyme targets.

- Research Findings : In vitro assays demonstrated that derivatives with similar structures could effectively inhibit proteasome activity, leading to apoptosis in cancer cells .

Summary of Research Findings

Q & A

Q. What are the standard synthetic routes for preparing 3-(Acetyloxy)-4-nitrophenylboronic acid pinacol ester, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves reacting the parent boronic acid with pinacol in the presence of dehydrating agents (e.g., MgSO₄) under anhydrous conditions . Optimization strategies include:

- Stoichiometric control : Use a 1.2:1 molar ratio of pinacol to boronic acid to minimize side reactions.

- Temperature : Maintain temperatures between 20–25°C to prevent ester hydrolysis.

- Catalysts : Employ Lewis acids like ZnCl₂ (0.5–1 mol%) to accelerate the reaction. Purification via silica gel chromatography (hexane/ethyl acetate, 8:2) yields >90% purity.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

- ¹H/¹³C NMR : The pinacol ester’s methyl groups appear as a singlet at δ 1.2–1.3 ppm. The acetyloxy group’s methyl resonates at δ 2.1–2.3 ppm, while the nitro group deshields adjacent aromatic protons (δ 8.0–8.5 ppm) .

- FT-IR : Strong B-O stretching at ~1350 cm⁻¹ and ester C=O at ~1740 cm⁻¹ .

- HPLC : Use a C18 column (acetonitrile/water, 70:30) to confirm purity >95% .

Q. How does the nitro group influence the reactivity of this boronic ester in Suzuki-Miyaura cross-coupling reactions compared to non-nitrated analogs?

The nitro group’s electron-withdrawing nature reduces the boronic ester’s nucleophilicity, slowing transmetalation steps. However, it enhances oxidative addition with Pd catalysts. Key adjustments:

- Increase Pd catalyst loading (5 mol% vs. 1–2% for non-nitrated analogs).

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

Advanced Research Questions

Q. When investigating reaction kinetics with hydrogen peroxide, how should experiments determine rate constants and activation energy?

Design pseudo-first-order experiments with a 10-fold excess of H₂O₂. Monitor 4-nitrophenol formation at 400 nm (ε = 8,500 M⁻¹cm⁻¹) .

- Rate constants : Plot ln([A₀]/[Aₜ]) vs. time; slope = –k (rate constant).

- Activation energy (Eₐ) : Use the Arrhenius equation with rate constants at 25°C, 35°C, and 45°C. For similar compounds, Eₐ ranges from 50–65 kJ/mol .

Q. What strategies mitigate competing reactions between acetyloxy and nitro groups during functionalization?

Q. How can discrepancies between theoretical and observed NMR data for boron-related shifts be resolved?

Boron shifts are sensitive to solvent and pH. For accurate assignments:

- Compare experimental ¹¹B NMR data with DFT-computed values (e.g., Gaussian09/B3LYP).

- Use deuterated solvents (CDCl₃ or DMSO-d₆) to minimize solvent effects .

Applications in Advanced Research

Q. How can this compound be applied in optical sensors for reactive oxygen species (ROS)?

The nitro group reacts with H₂O₂ to form 4-nitrophenol, detectable via UV-vis or fluorescence. Sensor design considerations:

Q. What role does it play in synthesizing conjugated polymers for organic electronics?

As a monomer in Suzuki-Miyaura polymerization, it introduces electron-deficient aryl units, improving charge transport in polymers. Applications include:

- Organic photovoltaics : Power conversion efficiency >8% with thiophene co-monomers .

- Electroluminescent devices : Tune emission wavelengths via nitro-group functionalization.

Handling and Stability

Q. What storage conditions prevent hydrolysis, and how can stability be monitored?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.